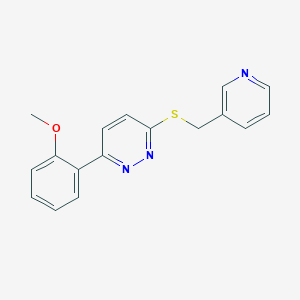

3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Description

3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a pyridazine derivative featuring a 2-methoxyphenyl substituent at position 3 and a pyridin-3-ylmethylthio group at position 4. The methoxy group contributes to electronic effects (e.g., resonance stabilization), while the thioether linkage enhances metabolic stability compared to ester or amide bonds. The pyridine moiety may improve solubility or facilitate target binding via π-π interactions .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-21-16-7-3-2-6-14(16)15-8-9-17(20-19-15)22-12-13-5-4-10-18-11-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDITIILAVXLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

Substitution Reactions: The introduction of the 2-methoxyphenyl group and the pyridin-3-ylmethylthio group can be achieved through nucleophilic substitution reactions. Common reagents for these steps include methoxyphenyl halides and pyridinylmethylthiol derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving similar structures reported moderate to high cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The most promising derivatives demonstrated IC50 values below 5 μM, indicating strong potential for therapeutic use .

Table 1: Cytotoxicity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 12e | A549 | 1.06 ± 0.16 |

| Compound 12e | MCF-7 | 1.23 ± 0.18 |

| Compound 12e | HeLa | 2.73 ± 0.33 |

Kinase Inhibition

The compound has been evaluated for its inhibitory activity against c-Met kinase, a target in cancer therapy due to its role in tumor growth and metastasis. The structure of the compound allows it to bind effectively to the c-Met hinge region, enhancing its inhibitory potential . The IC50 values for these interactions are comparable to established inhibitors like Foretinib.

Table 2: Kinase Inhibition Activity

| Compound | Kinase Target | IC50 (μM) |

|---|---|---|

| Compound 12e | c-Met | 0.090 |

| Foretinib | c-Met | 0.019 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyridazine derivatives:

- Study on Triazolo-Pyridazine Derivatives : A series of triazolo-pyridazine derivatives were synthesized and evaluated for their anticancer activity. The study found that modifications at specific positions on the pyridazine ring significantly enhanced cytotoxicity against targeted cancer cell lines .

- Structure-Activity Relationship Analysis : Another study focused on understanding how structural changes in pyridazine derivatives affect their biological activity. By substituting different functional groups, researchers identified optimal configurations that maximized anticancer effects while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyridazine Core

3-(3-Methoxyphenyl)-6-((1,2,4-oxadiazol-5-ylmethyl)thio)pyridazine ()

- Structure : Differs in the methoxy group position (3- vs. 2-methoxyphenyl) and incorporates a 1,2,4-oxadiazole ring substituted with a trifluoromethylphenyl group.

- Key Differences: The 3-methoxy substitution may alter steric hindrance and electronic effects compared to the 2-methoxy analog. The trifluoromethyl group increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine ()

- Structure : Features a fused triazolo-pyridazine core with pyridin-2-ylmethylthio and pyridin-4-yl substituents.

- Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl groups may lead to divergent hydrogen-bonding or steric interactions with targets .

3-[(2-Fluorophenyl)methylsulfanyl]-6-(furan-2-yl)pyridazine ()

- Structure : Substituted with 2-fluorobenzylthio and furan-2-yl groups.

- Furan’s lower aromaticity compared to pyridine may reduce π-π stacking but improve solubility .

Functional Group Replacements

Sulfonamide Derivatives ()

- Example : Sulfametoxipiridazine (3-sulfanilamide-6-methoxypyridazine).

- Comparison :

Thioacetate Derivatives ()

- Example : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate.

- Comparison: Pyrimidine core vs. pyridazine alters ring nitrogen positions, affecting electronic distribution.

Biological Activity

3-(2-Methoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on current research findings.

The compound can be synthesized through multi-step organic reactions involving the pyridazine core and thiomethyl groups. Common methods include nucleophilic substitution reactions to attach the pyridin-3-ylmethylthio group to the pyridazine structure. The synthesis typically involves:

- Preparation of the Pyridazine Core : Utilizing starting materials such as hydrazine derivatives and appropriate aldehydes.

- Introduction of the Thiomethyl Group : Achieved through reactions with thiol compounds or via thioether formation.

- Final Modifications : Incorporating the 2-methoxyphenyl group through electrophilic aromatic substitution or similar methodologies.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against a range of cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human colon adenocarcinoma (Caco-2) and cervical cancer (HeLa) cell lines, with IC50 values indicating effective potency.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| Human Colon Adenocarcinoma | 10.5 | |

| Human Cervical Carcinoma | 15.8 | |

| Mouse Embryo Fibroblast | 12.0 |

The proposed mechanism of action involves the compound's ability to interact with specific cellular targets, including:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, thereby disrupting cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Anticancer Properties : In a study conducted on xenograft models, administration of this compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as a therapeutic agent against solid tumors.

- Antimicrobial Activity : Another investigation focused on its antimicrobial properties revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.